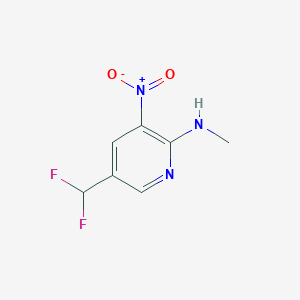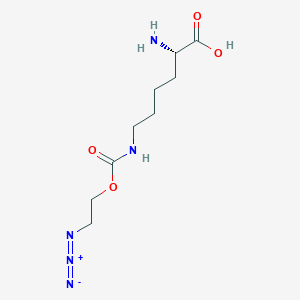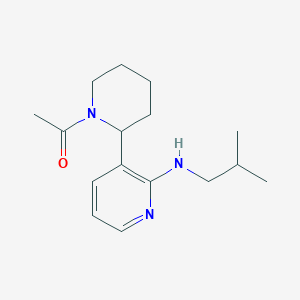
(S)-2-N-Fmoc-propane-1,2-diamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-N-Fmoc-propano-1,2-diamina HCl es un compuesto químico que pertenece a la clase de aminas protegidas con Fmoc. Se utiliza comúnmente en la síntesis de péptidos debido a su capacidad para proteger el grupo amino durante el proceso de síntesis. El compuesto se caracteriza por la presencia de un grupo fluorenilmetilóxicarbonilo (Fmoc) unido al átomo de nitrógeno de la propano-1,2-diamina, y la forma de sal de clorhidrato (HCl) aumenta su estabilidad y solubilidad.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (S)-2-N-Fmoc-propano-1,2-diamina HCl típicamente implica la protección del grupo amino de la propano-1,2-diamina con el grupo Fmoc. Esto se logra mediante una reacción con Fmoc-Cl (cloruro de fluorenilmetilóxicarbonilo) en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente. La amina protegida con Fmoc resultante se convierte luego en su forma de sal de clorhidrato mediante tratamiento con ácido clorhídrico.
Métodos de Producción Industrial
A escala industrial, la producción de (S)-2-N-Fmoc-propano-1,2-diamina HCl sigue rutas sintéticas similares, pero con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica reacciones a gran escala en reactores de flujo continuo o por lotes, seguidas de pasos de purificación como cristalización o cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-2-N-Fmoc-propano-1,2-diamina HCl se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo Fmoc se puede eliminar en condiciones básicas, típicamente utilizando piperidina, para exponer el grupo amino libre.
Reacciones de Acoplamiento: El grupo amino libre puede participar en reacciones de acoplamiento de péptidos con ácidos carboxílicos o ésteres activados para formar enlaces peptídicos.
Reactivos y Condiciones Comunes
Desprotección de Fmoc: La piperidina en dimetilformamida (DMF) se utiliza comúnmente para eliminar el grupo Fmoc.
Acoplamiento de Péptidos: Reactivos como HATU (1-[bis(dimetilamino)metilen]-1H-1,2,3-triazolo[4,5-b]piridinio 3-óxido hexafluorofosfato) o EDC (1-etil-3-(3-dimetilaminopropil)carbodiimida) se utilizan en presencia de una base como la N-metilmorfolina (NMM).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen aminas desprotegidas y compuestos unidos a péptidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
(S)-2-N-Fmoc-propano-1,2-diamina HCl tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza ampliamente en la síntesis de péptidos en fase sólida (SPPS) para la construcción paso a paso de péptidos.
Biología: El compuesto se utiliza para sintetizar sondas e inhibidores basados en péptidos para estudiar procesos biológicos.
Medicina: Participa en el desarrollo de terapéuticos y agentes de diagnóstico basados en péptidos.
Industria: El compuesto se utiliza en la producción de péptidos personalizados para investigación y aplicaciones farmacéuticas.
Mecanismo De Acción
El principal mecanismo de acción de (S)-2-N-Fmoc-propano-1,2-diamina HCl implica la protección y desprotección del grupo amino durante la síntesis de péptidos. El grupo Fmoc protege la amina de reacciones no deseadas, lo que permite un acoplamiento selectivo con ácidos carboxílicos. Tras la desprotección, la amina libre puede participar en reacciones adicionales para formar enlaces peptídicos. Los objetivos moleculares y las vías involucradas están principalmente relacionados con la síntesis y modificación de péptidos.
Comparación Con Compuestos Similares
Compuestos Similares
(S)-2-N-Boc-propano-1,2-diamina HCl: Similar al compuesto protegido con Fmoc pero utiliza un grupo Boc (terc-butilóxicarbonilo) para la protección.
(S)-2-N-Cbz-propano-1,2-diamina HCl: Utiliza un grupo Cbz (bencilóxicarbonilo) para la protección.
Singularidad
(S)-2-N-Fmoc-propano-1,2-diamina HCl es único debido a las propiedades específicas del grupo Fmoc, que proporciona estabilidad y facilidad de eliminación en condiciones suaves. Esto lo hace particularmente adecuado para aplicaciones en síntesis de péptidos donde la protección y desprotección selectivas son cruciales.
Propiedades
Fórmula molecular |
C18H21ClN2O2 |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m0./s1 |
Clave InChI |
LWOFWULBDZBXDL-YDALLXLXSA-N |
SMILES isomérico |
C[C@@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
SMILES canónico |
CC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)

![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)
